molecular formula C21H21ClP+ B11959666 Allyl-triphenyl-phosphonium, chloride

Allyl-triphenyl-phosphonium, chloride

Cat. No.: B11959666
M. Wt: 339.8 g/mol
InChI Key: FKMJROWWQOJRJX-UHFFFAOYSA-N
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Description

Allyl-triphenyl-phosphonium, chloride is an organophosphorus compound with the molecular formula C21H20ClP. It is a phosphonium salt that features a triphenylphosphonium cation and an allyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl-triphenyl-phosphonium, chloride can be synthesized through the reaction of triphenylphosphine with allyl chloride. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

Ph3P+CH2=CHCH2ClPh3PCH2CH=CH2+Cl\text{Ph}_3\text{P} + \text{CH}_2=\text{CHCH}_2\text{Cl} \rightarrow \text{Ph}_3\text{PCH}_2\text{CH=CH}_2^+ \text{Cl}^- Ph3​P+CH2​=CHCH2​Cl→Ph3​PCH2​CH=CH2+​Cl−

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Allyl-triphenyl-phosphonium, chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Addition Reactions: The allyl group can undergo addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.

    Electrophiles: Electrophiles such as bromine or iodine can add to the allyl group.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can oxidize the compound.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride can reduce the compound.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.

    Addition Products: Addition of electrophiles to the allyl group results in the formation of halogenated or other substituted products.

    Oxidation Products: Oxidation can lead to the formation of phosphine oxides or other oxidized derivatives.

Scientific Research Applications

Allyl-triphenyl-phosphonium, chloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

    Biological Studies: It is used in studies involving phosphonium salts and their interactions with biological molecules.

    Material Science: The compound is used in the preparation of novel materials with unique properties.

Mechanism of Action

The mechanism by which allyl-triphenyl-phosphonium, chloride exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The phosphonium group can stabilize transition states and intermediates in chemical reactions, facilitating the formation of desired products. The allyl group can participate in addition and substitution reactions, further expanding the compound’s utility in synthesis.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenylphosphonium Chloride: Similar in structure but lacks the allyl group, making it less versatile in certain reactions.

    Methyltriphenylphosphonium Bromide: Contains a methyl group instead of an allyl group, leading to different reactivity and applications.

    Benzyltriphenylphosphonium Chloride: Features a benzyl group, which affects its reactivity and the types of reactions it can undergo.

Uniqueness

Allyl-triphenyl-phosphonium, chloride is unique due to the presence of the allyl group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This makes it a valuable reagent in organic synthesis and other scientific research applications.

Properties

Molecular Formula

C21H21ClP+

Molecular Weight

339.8 g/mol

IUPAC Name

triphenyl(prop-2-enyl)phosphanium;hydrochloride

InChI

InChI=1S/C21H20P.ClH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1;

InChI Key

FKMJROWWQOJRJX-UHFFFAOYSA-N

Canonical SMILES

C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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